molecular formula C18H15F3N4O3S B2469253 N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide CAS No. 2034599-97-6

N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide

Cat. No.: B2469253
CAS No.: 2034599-97-6
M. Wt: 424.4
InChI Key: BUPLWANNUHCVGR-UHFFFAOYSA-N
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Description

N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide is a complex organic compound that features a pyrazole ring, a thiophene ring, and a trifluoromethoxy-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and thiophene intermediates, followed by their coupling with the ethanediamide backbone. The reaction conditions often require the use of catalysts, such as palladium or rhodium, and solvents like dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1H-imidazol-1-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide
  • N-[2-(1H-pyrazol-1-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide
  • N-[2-(thiophen-2-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide

Uniqueness

N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide is unique due to the combination of its pyrazole, thiophene, and trifluoromethoxy-substituted phenyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O3S/c19-18(20,21)28-13-6-4-12(5-7-13)24-17(27)16(26)22-11-14(15-3-1-10-29-15)25-9-2-8-23-25/h1-10,14H,11H2,(H,22,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUPLWANNUHCVGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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